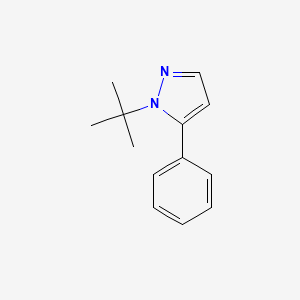

1-叔丁基-5-苯基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

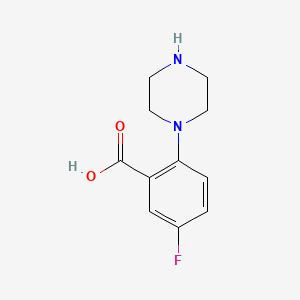

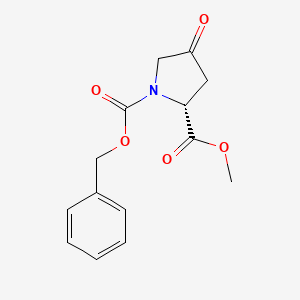

“1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the CAS Number 1204355-48-5 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is 1-tert-butyl-5-phenyl-1H-pyrazole . Its InChI code is 1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 , and the InChI key is OVLMIRLFPBIQHP-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazoles, including “1-tert-butyl-5-phenyl-1H-pyrazole”, can participate in various chemical reactions. For example, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis

“1-tert-butyl-5-phenyl-1H-pyrazole” is a white to yellow powder or crystals . The compound is typically stored and shipped at room temperature .科学研究应用

氢键结构和晶体学:一些1-叔丁基-5-苯基-1H-吡唑的衍生物在其晶体结构中形成氢键链和聚集体。这些发现对于理解分子相互作用和晶体工程具有重要意义(Abonía等,2007); (Castillo et al., 2009)。

钯配合物的配体设计:基于吡唑的PCN三爪配合物的钯(II)配合物已经合成,展示了在催化和有机合成中的潜在应用(Bailey et al., 2015)。

杀虫活性:基于1-叔丁基-5-苯基-1H-吡唑核心结构的新型取代吡唑酰胺衍生物显示出有希望的杀虫活性。这突显了其在开发新杀虫剂中的潜在用途(Deng et al., 2016)。

吡唑衍生物的中间体:已经开发了一种新的合成方法,用于制备各种吡唑衍生物的有用中间体5-氨基-3-溴-1-(叔丁基)-1H-吡唑-4-碳腈。这表明其在合成化学中的实用性(Bobko et al., 2012)。

环加成反应和区域选择性研究:对ynamides和nitrilimines与吡唑结构的反应性进行了研究,揭示了区域选择性和在有机合成中的潜在应用(González等,2013)。

分子二聚体中的氢键:对3,5-二芳基-1H-吡唑的研究显示出有趣的氢键模式,有助于理解分子相互作用和二聚体化过程(Zheng等,2010)。

新型衍生物的合成和表征:已经合成和表征了各种1-叔丁基-5-苯基-1H-吡唑的衍生物,扩展了吡唑化学及其应用的范围(Wang et al., 2009); (Grotjahn et al., 2002)。

有机反应中的催化应用:发现吡唑-连接磷配体对于各种交叉偶联反应是有效的催化剂,表明它们在促进有机转化中的实用性(Pal et al., 2010)。

CO2固定和小分子反应:一种双功能受挫吡唑硼烷路易斯酸碱对已被用于固定二氧化碳和相关小分子,展示了潜在的环境应用(Theuergarten et al., 2012)。

药物应用:从1-叔丁基-5-苯基-1H-吡唑衍生的化合物已被研究用于其作为MAP激酶p38α抑制剂的潜力,表明其在药物化学中的相关性(Getlik et al., 2012)。

安全和危害

属性

IUPAC Name |

1-tert-butyl-5-phenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLMIRLFPBIQHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693309 |

Source

|

| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204355-48-5 |

Source

|

| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spatial arrangement of the pyrazole and phenyl rings in 1-tert-butyl-5-phenyl-1H-pyrazole?

A1: The research states that the pyrazole ring in 1-tert-butyl-5-phenyl-1H-pyrazole is essentially planar. This planar pyrazole ring is inclined at an angle of 82.82° relative to the phenyl ring []. This arrangement suggests limited conjugation between the two ring systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate](/img/structure/B598824.png)

![6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine](/img/structure/B598828.png)